Comparative SAR: Tacrine vs. N-Methyltacrine & Functionalized Analogs
Comparative SAR: Tacrine vs. N-Methyltacrine & Functionalized Analogs
Content Type: Technical Guide | Version: 2.0 | Focus: Medicinal Chemistry & Toxicology
Executive Summary
This guide analyzes the structure-activity relationship (SAR) divergence between Tacrine (1,2,3,4-tetrahydro-9-aminoacridine) and its N-methylated or ring-substituted analogs (specifically N-methyltacrine and 7-methoxytacrine).
While Tacrine was the first FDA-approved acetylcholinesterase (AChE) inhibitor, its clinical utility was terminated due to severe hepatotoxicity.[1][2] The SAR challenge described herein focuses on the "Potency-Toxicity Trade-off": modifications that reduce hepatotoxicity (such as N-alkylation or ring substitution) often compromise the critical hydrogen-bonding network within the AChE catalytic gorge, leading to reduced binding affinity.
Structural Foundations & Pharmacophore Analysis
The core scaffold for both compounds is 1,2,3,4-tetrahydroacridine (THA) .[1] The biological activity hinges on the planar tricyclic system's ability to intercalate into the enzyme's active site and the protonation state of the exocyclic amine.
Chemical Comparison
| Feature | Tacrine (THA) | N-Methyltacrine (N-Me-THA) | 7-Methoxytacrine (7-MEOTA) |
| IUPAC Name | 9-amino-1,2,3,4-tetrahydroacridine | 9-(methylamino)-1,2,3,4-tetrahydroacridine | 9-amino-7-methoxy-1,2,3,4-tetrahydroacridine |
| 9-Position | Primary Amine (-NH₂) | Secondary Amine (-NHCH₃) | Primary Amine (-NH₂) |
| Ring Sub. | None | None | 7-Methoxy (-OCH₃) |
| pKa (approx) | ~9.8 (Highly protonated at pH 7.4) | ~9.5-10.0 | ~9.5 |
| LogP | ~2.7 (Moderate Lipophilicity) | ~3.1 (Increased Lipophilicity) | ~2.8 |
The Binding Mode (Mechanism of Action)
Tacrine acts as a reversible, non-competitive inhibitor of AChE. It binds primarily to the Catalytic Anionic Site (CAS) at the bottom of the active site gorge.
-
Pi-Pi Stacking: The tricyclic acridine ring stacks between the aromatic rings of Trp84 and Phe330 .
-
Cation-Pi Interaction: The protonated ring nitrogen (N10) interacts with the pi-electron cloud of Trp84 .
-
Hydrogen Bonding (Critical): The exocyclic 9-amino group forms crucial hydrogen bonds with the carbonyl oxygen of His440 and a conserved water molecule (Water 1159), which bridges to Ser200 .
Pharmacodynamics: The SAR Divergence
The transition from Tacrine to N-Methyltacrine illustrates a classic medicinal chemistry lesson in steric constraints vs. hydrophobic gain.
Impact of N-Methylation (The Amine)
Replacing a hydrogen on the 9-amino group with a methyl group (Tacrine
-
Loss of H-Bond Donor: The primary amine (-NH₂) has two protons available for H-bonding. The secondary amine (-NHMe) has only one. This disrupts the water-mediated bridge to the catalytic triad.
-
Steric Clash: The AChE active site gorge is narrow/restricted. The additional methyl group introduces steric bulk that can clash with the surrounding aromatic residues (specifically Tyr337 or Phe330 ), destabilizing the complex.
-
Data Correlation: While Tacrine exhibits an IC
in the 30–50 nM range, simple N-monoalkylated derivatives often show IC values shifting into the 100–500 nM range or higher, unless the alkyl chain is long enough to reach the Peripheral Anionic Site (PAS) to create a "dual-binding" inhibitor.
Impact of Ring Substitution (7-MEOTA)
7-Methoxytacrine is the most cited "low-toxicity" analog.
-
Potency Cost: The 7-methoxy group distorts the electronic distribution of the ring and introduces steric bulk. This results in a significantly lower affinity for AChE (IC
1–5 µM ) compared to Tacrine. -
Selectivity: It retains higher selectivity for AChE over BuChE compared to the parent compound.
Pharmacokinetics & Toxicology: The Hepatotoxicity Mechanism
The primary driver for developing N-methyl or ring-substituted analogs is to bypass the metabolic pathway responsible for liver damage.
The Metabolic Trigger (Tacrine)
Tacrine is extensively metabolized by CYP1A2 .[3]
-
Hydroxylation: Forms 1-hydroxy-tacrine (active metabolite).[3]
-
Dehydrogenation: Further oxidation leads to a reactive quinone methide intermediate.
-
Covalent Binding: This electrophilic species covalently binds to nucleophilic sulfhydryl groups on hepatic proteins, causing cytotoxicity and immune-mediated liver injury.
The Safety of Analogs
-
7-MEOTA: The methoxy group at position 7 alters the electron density and steric accessibility for CYP1A2, effectively "blocking" the formation of the toxic quinone methide or shifting metabolism toward safer glucuronidation pathways.
-
N-Methyltacrine: While N-methylation increases lipophilicity (enhancing BBB penetration), it does not necessarily block the ring oxidation pathway responsible for quinone methide formation unless the N-substitution sterically hinders CYP1A2 binding.
Visualization: Metabolic Divergence
The following diagram illustrates the critical divergence between the toxic pathway of Tacrine and the safer profile of its analogs.
Figure 1: Metabolic divergence showing the formation of the toxic Quinone Methide from Tacrine, contrasted with the safer metabolic clearance of substituted analogs.
Experimental Protocols
Synthesis of N-Methyltacrine (9-methylamino-1,2,3,4-tetrahydroacridine)
Direct methylation of Tacrine is difficult to control (over-methylation). The preferred route is nucleophilic aromatic substitution on a chloro-intermediate.
Reagents:
-
9-chloro-1,2,3,4-tetrahydroacridine (Intermediate)
-
Methylamine (33% in ethanol or aqueous)
-
Phenol (Catalyst/Solvent)
Protocol:
-
Preparation: Dissolve 9-chloro-1,2,3,4-tetrahydroacridine (1.0 eq) in phenol (5.0 eq) at 80°C until a homogeneous melt is formed.
-
Amination: Add methylamine solution (excess, ~5-10 eq) dropwise.
-
Reflux: Heat the mixture to 120-130°C in a sealed pressure tube (if using volatile amine) or reflux for 4–6 hours. Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1).
-
Workup: Cool to room temperature. Alkalinize with 10% NaOH solution to remove phenol (forms sodium phenoxide, soluble in water).
-
Extraction: Extract the free base into Dichloromethane (DCM) (3x). Wash organic layer with brine, dry over anhydrous Na₂SO₄.
-
Purification: Evaporate solvent. Recrystallize from Et₂O/Petroleum Ether or purify via flash chromatography on silica gel.
Ellman’s Assay (AChE Inhibition)
This colorimetric assay quantifies the hydrolysis of acetylthiocholine (ATCh).
Reagents:
-
Buffer: 0.1 M Phosphate Buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM final).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM final).
-
Enzyme: Human Recombinant AChE or Electrophorus electricus AChE.
Workflow Logic:
Figure 2: Step-by-step logic for the Ellman's Assay used to determine IC50 values.
Calculation:
Comparative Data Summary
| Parameter | Tacrine | N-Methyltacrine | 7-MEOTA |
| Target | AChE (CAS) | AChE (CAS) | AChE (CAS) |
| IC50 (hAChE) | 30 - 50 nM | ~150 - 400 nM | ~1 - 5 µM |
| Hepatotoxicity | High (Quinone Methide) | Moderate/Unknown | Low |
| BBB Permeability | High | High | High |
| Selectivity (AChE:BuChE) | Low (Non-selective) | Moderate | High |
References
-
Recanatini, M., et al. (2000). SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues. Journal of Medicinal Chemistry. Link
-
Watkins, P. B., et al. (1994). Hepatotoxic effects of tacrine administration in patients with Alzheimer's disease. JAMA. Link
-
Soukup, O., et al. (2013). Resurrecting tacrine: the promise of 7-methoxytacrine (7-MEOTA) and its derivatives. Expert Opinion on Drug Metabolism & Toxicology. Link
-
Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Link
-
Camps, P., et al. (2010). Tacrine-based dual binding site acetylcholinesterase inhibitors as potential disease-modifying anti-Alzheimer drug candidates.[4] Chemico-Biological Interactions. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tacrine is not an ideal probe drug for measuring CYP1A2 activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tacrine-based dual binding site acetylcholinesterase inhibitors as potential disease-modifying anti-Alzheimer drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
